Tryptamine

Overview

Description

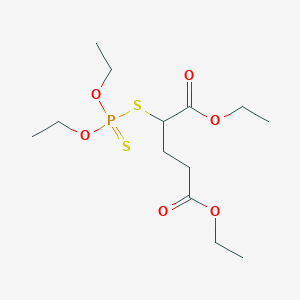

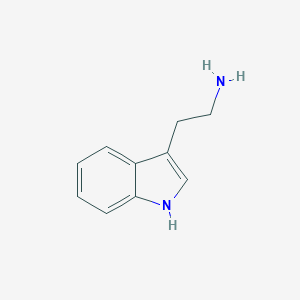

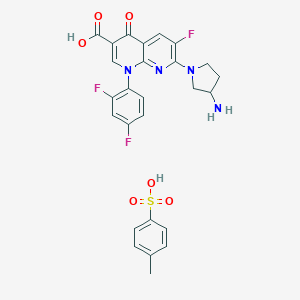

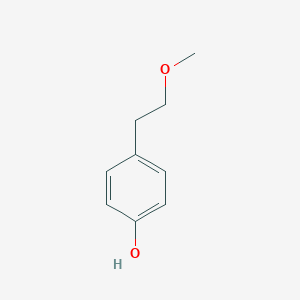

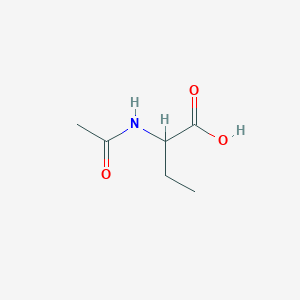

Tryptamine is a naturally occurring compound that plays a crucial role in various biological processes. It is a monoamine alkaloid derived from the amino acid tryptophan through several biosynthetic pathways. The molecular structure of tryptamine includes a combination of a benzene ring and a pyrrole ring, with the addition of a 2-carbon side chain, making it a fundamental scaffold for a wide range of biologically active compounds, including neurotransmitters like serotonin and melatonin (Tittarelli et al., 2014).

Synthesis Analysis

The synthesis of tryptamine and its derivatives involves various chemical pathways, often focusing on the functionalization of its core structure to yield compounds with psychoactive and hallucinogenic properties. A variety of N,N-dialkylation reactions on the nitrogen side chain result in derivatives accessible through numerous synthetic procedures. The interest in tryptamines has surged due to their potential in clinical studies and the vast array of synthetic routes discussed in both scientific and clandestine literature (Martins et al., 2010).

Molecular Structure Analysis

Tryptamine's molecular structure is pivotal for its interaction with biological systems. Its indole moiety, a fused structure combining a benzene ring and a five-membered nitrogen-containing pyrrole ring, is crucial for binding to serotonin receptors. This structural framework is modified in various tryptamine derivatives to produce different effects on the central nervous system, highlighting the significance of the tryptamine core in medicinal chemistry (Grandberg, 1974).

Chemical Reactions and Properties

Tryptamine and its derivatives undergo a range of chemical reactions, reflecting their versatile chemical properties. These reactions include N,N-dialkylation, which alters the compound's psychoactive properties, and transformations leading to various biological effects. The reactivity of the tryptamine core under different conditions forms the basis for synthesizing a wide array of derivatives with potential therapeutic applications (Freeman & Alder, 2002).

Physical Properties Analysis

The physical properties of tryptamine, such as its solubility, melting point, and crystalline structure, are essential for its biological activity and pharmacokinetics. These properties influence the compound's absorption, distribution, metabolism, and excretion (ADME) profile, which is critical for its effectiveness as a therapeutic agent. Detailed analysis of these physical properties is necessary for the development of tryptamine-based drugs (Martins et al., 2010).

Chemical Properties Analysis

The chemical properties of tryptamine, including its acidity, basicity, and reactivity, play a crucial role in its interaction with biological targets. These properties determine the compound's binding affinity to receptors and its ability to cross biological membranes, affecting its psychoactive effects and therapeutic potential. Understanding these chemical properties is crucial for designing tryptamine derivatives with desired biological activities (Freeman & Alder, 2002).

Scientific Research Applications

Biosynthesis and Biocatalysis :

- Tryptamine is a crucial precursor molecule for many hormones and neurotransmitters. Its biosynthesis from renewable carbon substrates holds significant research and application importance, especially in metabolic engineering contexts (Wang et al., 2019).

- It serves as a precursor for the synthesis of complex indole alkaloid natural products, with enzymes like RgnTDC enabling the synthesis of over 20 tryptamine analogues, crucial in biocatalytic processes (McDonald et al., 2019).

Neuroscience and Psychiatric Research :

- Tryptamine plays a role in neural regulation and is linked to the etiology of some neuropsychiatric illnesses (Greenshaw & Dewhurst, 1987).

- It acts as a neuromodulator or neurotransmitter in the mammalian central nervous system (CNS), with high-affinity binding sites in various brain structures (McCormack et al., 1986).

- Its function in central neurotransmission and as a modifier of central 5HT systems highlights its biomedical significance (Jones, 1982).

Medical Applications :

- Tryptamine exhibits potential as an anti-cancer drug, evidenced by its inhibition of HeLa cell growth and its role in stabilizing TrpRS (Paley, 1999).

- It is explored for therapeutic applications in autoimmune diseases like multiple sclerosis, through mechanisms such as activating the aryl hydrocarbon receptor and suppressing neuroinflammation (Dopkins et al., 2021).

Physiological Effects and Public Health :

- Tryptamines are a class of hallucinogens impacting sensory perception, mood, and thought in humans (Araújo et al., 2015).

- The recreational use of tryptamines poses potential health and security threats, necessitating further research into their effects and toxicity (Tittarelli et al., 2014).

Pharmacological and Biological Significance :

- Tryptamine functions as a neurotransmitter, neuromodulator, and is involved in various physiological processes like vasoconstriction, vasodilation, and antimicrobial activities (Kousara et al., 2017).

Safety And Hazards

Tryptamine intake can pose considerable morbidity . It is recommended to avoid breathing mist, gas or vapors, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Future Directions

There is an increasing interest in the neural effects of psychoactive drugs, particularly tryptamine psychedelics, due to their potential therapeutic benefits . The FDA has granted “breakthrough therapy designation” to psilocybin and MDMA for treatment-resistant depression, major depressive disorder, and post-traumatic stress disorder, sparking global research efforts .

properties

IUPAC Name |

2-(1H-indol-3-yl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2/c11-6-5-8-7-12-10-4-2-1-3-9(8)10/h1-4,7,12H,5-6,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APJYDQYYACXCRM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2 | |

| Record name | tryptamine | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Tryptamine | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

343-94-2 (mono-hydrochloride), 34685-69-3 (unspecified sulfate) | |

| Record name | Tryptamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000061541 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID2075340 | |

| Record name | Tryptamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2075340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Tryptamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000303 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Product Name |

Tryptamine | |

CAS RN |

61-54-1 | |

| Record name | Tryptamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=61-54-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tryptamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000061541 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tryptamine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08653 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Tryptamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2075340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(indol-3-yl)ethylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.464 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRYPTAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/422ZU9N5TV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Tryptamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000303 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

114 - 119 °C | |

| Record name | Tryptamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000303 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(4-Chlorophenyl)carbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B22468.png)

![(S)-(-)-2-Chloro-3-[4(5)-imidazolyl]propionic Acid](/img/structure/B22480.png)